N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound notable for its unique molecular structure, which includes a cyclohexene ring, a carboxamide functional group, and a thiophene moiety. The compound is classified under organic compounds and specifically falls into the category of carboxamides due to the presence of the carboxamide group in its structure. Its CAS number is 2034366-28-2, and it has a molecular weight of 347.5 g/mol, with a molecular formula of C₁₇H₁₇N₁O₃S₂ .
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide can be approached through various synthetic routes, typically involving the coupling of thiophene derivatives with cyclohexene-based carboxamides.
Technical Details:
The molecular structure of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide features:
The structural representation can be derived from its SMILES notation: O=C(NCC(OCCO)c1ccsc1)C1(c2cccs2)CCCC1, indicating the arrangement of atoms and functional groups within the molecule.
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide can participate in various chemical reactions typical for carboxamides and thiophene derivatives.
Technical Details:
The mechanism of action for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with biological targets such as enzymes or receptors. The presence of the hydroxyethoxy group enhances solubility and facilitates interactions with biological membranes, potentially leading to increased bioavailability.
While specific physical properties such as density and boiling point are not readily available, the compound's solubility in organic solvents is expected due to its hydrophobic thiophene component.
Key chemical properties include:
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide has several potential scientific applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: